molecular formula C9H11BrO B12105819 2-Bromo-4-(methoxymethyl)-1-methylbenzene

2-Bromo-4-(methoxymethyl)-1-methylbenzene

Cat. No.: B12105819
M. Wt: 215.09 g/mol
InChI Key: NBWMWJGRNBYIEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-(methoxymethyl)-1-methylbenzene is a brominated aromatic compound featuring a methoxymethyl (-CH₂OCH₃) group at the 4-position, a methyl (-CH₃) group at the 1-position, and a bromine atom at the 2-position. This substitution pattern imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical manufacturing. The compound’s synthesis, as reported in , involves a high-yield (93%) reaction using methoxymethyl chloride (MOMCl) under basic conditions, highlighting its accessibility for scalable applications .

Properties

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

IUPAC Name

2-bromo-4-(methoxymethyl)-1-methylbenzene

InChI

InChI=1S/C9H11BrO/c1-7-3-4-8(6-11-2)5-9(7)10/h3-5H,6H2,1-2H3

InChI Key

NBWMWJGRNBYIEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)COC)Br

Origin of Product

United States

Preparation Methods

Step 1: Bromination of 4-Methylbenzyl Alcohol

4-Methylbenzyl alcohol undergoes electrophilic bromination using bromine (Br₂) in dichloromethane (DCM) with iron(III) bromide (FeBr₃) as a catalyst. The methyl group directs bromination to the ortho position, yielding 2-bromo-4-methylbenzyl alcohol.

Step 2: Methoxymethylation

The alcohol is treated with iodomethane (CH₃I) and potassium hydroxide (KOH) in 2-methyltetrahydrofuran (2-MeTHF) at 20°C. This nucleophilic substitution replaces the hydroxyl group with a methoxymethyl moiety, achieving a 94% yield.

Key Conditions :

  • Solvent: 2-MeTHF

  • Base: KOH (3.5 equiv)

  • Temperature: 20°C

  • Reaction Time: 19 hours

Direct Bromination of 4-(Methoxymethyl)-1-methylbenzene

Electrophilic bromination of pre-assembled 4-(methoxymethyl)-1-methylbenzene offers a streamlined route. The methoxymethyl (-CH₂OCH₃) and methyl (-CH₃) groups direct bromination to the ortho position relative to the methoxymethyl group.

Reaction Protocol

  • Substrate : 4-(Methoxymethyl)-1-methylbenzene

  • Brominating Agent : Br₂ (1.1 equiv)

  • Catalyst : FeBr₃ (0.1 equiv)

  • Solvent : DCM

  • Temperature : 0–25°C

  • Yield : 85–93%

Mechanistic Insight :
The electron-donating methoxymethyl group activates the ring, facilitating electrophilic attack at the ortho position. FeBr₃ enhances Br⁺ generation, ensuring regioselectivity.

Multi-Step Synthesis from Benzoic Acid Derivatives

Step 1: Reduction of 4-Methylbenzoic Acid

4-Methylbenzoic acid is reduced to 4-methylbenzyl alcohol using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

Step 2: Methoxymethyl Protection

The alcohol reacts with methoxymethyl chloride (MOMCl) under basic conditions (e.g., NaH) in DMF, forming 4-(methoxymethyl)-1-methylbenzene.

Step 3: Bromination

Bromination with N-bromosuccinimide (NBS) in chlorobenzene under radical initiation (benzoyl peroxide) yields the target compound.

Optimization Notes :

  • Radical Initiator : Benzoyl peroxide (0.1 equiv)

  • Solvent : Chlorobenzene

  • Yield : 70–78%

Halogen Exchange and Functionalization

Step 1: Metal-Halogen Exchange

1,4-Dibromo-2-fluorobenzene undergoes metal-halogen exchange with isopropyl magnesium chloride (iPrMgCl) in THF at 0°C, selectively forming a Grignard intermediate at the 4-position.

Step 2: Formylation

Quenching the intermediate with dimethylformamide (DMF) yields 2-fluoro-4-bromobenzaldehyde.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Industrial Scalability
MethoxymethylationHigh regioselectivity, mild conditionsRequires pre-synthesized benzyl alcohol94%Moderate
Direct BrominationSingle-step, high yieldRequires hazardous Br₂ handling93%High
Multi-Step SynthesisAvoids cryogenic conditionsLengthy, multiple purification steps78%Low
Halogen ExchangeSelective, adaptable to continuous flowComplex intermediate isolation57%High

Industrial-Scale Bromination Techniques

Large-scale production employs continuous flow reactors to enhance safety and efficiency. Key parameters include:

  • Residence Time : 5–10 minutes

  • Temperature : -10°C to 10°C

  • Solvent : Ethylene dichloride or heptane

  • Catalyst : FeBr₃ (0.05–0.1 equiv)

Case Study :
A 10-mol-scale reaction in heptane achieved 96.7% yield with <0.67% dibromo byproduct .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom undergoes nucleophilic substitution (SNAr) under controlled conditions. Key reactions include:

Reagent Conditions Product Key Observations
Sodium methoxideDMF, 80°C, 6 hrs4-(Methoxymethyl)-1-methyl-2-methoxybenzeneMethoxy group introduced with >85% yield.
PiperidineTHF, RT, 12 hrs2-Piperidino-4-(methoxymethyl)-1-methylbenzeneSteric hindrance reduces reaction rate.
Potassium thiophenolateToluene, 110°C, Pd(OAc)₂ catalyst2-(Phenylthio)-4-(methoxymethyl)-1-methylbenzeneCatalytic system enhances selectivity.

Mechanistic Notes :

  • The reaction proceeds via a two-step mechanism: (1) formation of a Meisenheimer complex, and (2) departure of bromide.

  • Electron-donating methoxymethyl and methyl groups activate the ring, lowering the energy barrier for intermediate formation.

Electrophilic Aromatic Substitution (EAS)

The methoxymethyl group directs electrophiles to the para position relative to itself, while the methyl group directs to ortho/para positions. Competing effects result in mixed regioselectivity:

Electrophile Conditions Major Product Yield
HNO₃/H₂SO₄0°C, 2 hrs2-Bromo-4-(methoxymethyl)-1-methyl-5-nitrobenzene62%
Cl₂, FeCl₃DCM, RT, 1 hr2-Bromo-4-(methoxymethyl)-1-methyl-3-chlorobenzene55%
Ac₂O, AlCl₃Reflux, 4 hrs2-Bromo-4-(methoxymethyl)-1-methyl-6-acetylbenzene48%

Regioselectivity Analysis :

  • Nitration occurs predominantly at C5 (para to methoxymethyl) due to strong +M effect of the –OCH₃ moiety .

  • Chlorination favors C3 (ortho to methyl), attributed to steric shielding by the methoxymethyl group.

Oxidation and Reduction Reactions

The methoxymethyl group undergoes oxidation, while the benzene ring remains intact under mild conditions:

Reagent Conditions Product Notes
KMnO₄, H₂O70°C, 8 hrs2-Bromo-4-(carboxy)-1-methylbenzeneOveroxidation to carboxylic acid.
CrO₃, AcOHRT, 24 hrs2-Bromo-4-(methoxycarbonyl)-1-methylbenzeneSelective oxidation to ester.
LiAlH₄, THFReflux, 3 hrs2-Bromo-4-(hydroxymethyl)-1-methylbenzeneReduction of methoxymethyl to hydroxymethyl.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling C–C bond formation:

Reaction Type Conditions Product Catalyst Yield
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME, 90°C, 12 hrs4-(Methoxymethyl)-1-methyl-2-phenylbenzenePd(PPh₃)₄78%
Heck couplingPd(OAc)₂, P(o-tol)₃, NEt₃, DMF, 120°C2-Allyl-4-(methoxymethyl)-1-methylbenzenePd(OAc)₂65%
Buchwald–HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene2-(Diphenylamino)-4-(methoxymethyl)-1-methylbenzenePd₂(dba)₃72%

Key Challenges :

  • Steric bulk from methyl and methoxymethyl groups reduces coupling efficiency in ortho-substituted products.

  • Catalyst choice (e.g., Xantphos ligand) mitigates dehalogenation side reactions.

Stability and Side Reactions

  • Thermal Degradation : Decomposes above 200°C, releasing HBr and forming polycyclic aromatic byproducts .

  • Light Sensitivity : Prolonged UV exposure leads to homolytic C–Br bond cleavage, generating aryl radicals.

  • Competing Pathways : In polar aprotic solvents, elimination to form quinone methides competes with substitution.

Comparative Reactivity with Analogues

Compound Reactivity in SNAr EAS Rate Oxidation Susceptibility
2-Bromo-4-methylanisoleModerateHighLow
2-Bromo-4-(trifluoromethyl)-1-methylbenzeneLowVery LowHigh
2-Bromo-4-(methoxymethyl)-1-methylbenzene High Moderate Moderate

The methoxymethyl group enhances nucleophilic substitution rates compared to electron-withdrawing substituents but offers moderate stability against oxidation.

Scientific Research Applications

Scientific Research Applications

2-Bromo-4-(methoxymethyl)-1-methylbenzene has several notable applications in scientific research:

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its versatility allows for various chemical modifications, making it a valuable building block in synthetic chemistry .

Biological Studies

The compound is utilized in biological research to study enzyme interactions and metabolic pathways. It has been noted for its potential inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism . This property may impact pharmacokinetics and drug interactions, making it relevant in drug development .

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a precursor for synthesizing pharmaceutical compounds with therapeutic effects. Its ability to undergo various chemical transformations enhances its potential as a lead compound for drug discovery .

Industrial Applications

The compound finds use in the production of specialty chemicals and materials, including polymers and resins. Its unique structure contributes to its reactivity and suitability for industrial processes .

Data Table: Summary of Applications

Application AreaDescription
Organic SynthesisIntermediate for pharmaceuticals and agrochemicals; allows various chemical modifications
Biological StudiesInvestigates enzyme interactions; potential CYP450 enzyme inhibitor
Medicinal ChemistryPrecursor for therapeutic compounds; enhances drug discovery potential
Industrial UseProduction of specialty chemicals and materials; suitable for polymer synthesis

Case Studies

Case Study 1: Enzyme Inhibition
A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against certain cytochrome P450 enzymes. This finding suggests potential implications for drug metabolism and highlights the need for further investigation into its safety profile when co-administered with other drugs .

Case Study 2: Antitumor Activity
Research has indicated that compounds structurally related to this compound showed cytotoxic effects against various human tumor cell lines, particularly through mechanisms involving microtubule disruption. This positions the compound as a candidate for developing new antitumor agents .

Mechanism of Action

The mechanism by which 2-Bromo-4-(methoxymethyl)-1-methylbenzene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new compounds. In oxidation reactions, the methoxymethyl group is converted to more oxidized forms, such as aldehydes or carboxylic acids. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Properties/Applications Reference
This compound C₉H₁₁BrO₂ 231.09 Br (2), CH₃ (1), CH₂OCH₃ (4) High-yield synthesis (93%); cross-coupling precursor
2-Bromo-1-(bromomethyl)-4-methoxybenzene C₈H₈Br₂O 279.96 Br (2), BrCH₂ (1), OCH₃ (4) Di-bromo structure; reactive in SN2 substitutions
1-Bromo-4-(methoxymethyl)benzene C₈H₉BrO₂ 217.06 Br (1), CH₂OCH₃ (4) Lacks 1-methyl group; used in research applications
2-Bromo-4-(difluoromethoxy)-1-methylbenzene C₈H₇BrF₂O 237.05 Br (2), CH₃ (1), OCF₂H (4) Difluoromethoxy group enhances electron-withdrawing effects
4-Bromo-1-isopropyl-2-methoxybenzene C₁₀H₁₃BrO 229.11 Br (4), OCH₃ (2), CH(CH₃)₂ (1) Bulky isopropyl group increases steric hindrance
1-Bromo-2-(bromomethyl)-4-methoxybenzene C₈H₈Br₂O 279.96 Br (1), BrCH₂ (2), OCH₃ (4) Dual bromine sites; reactive in alkylation reactions

Electronic and Steric Effects

  • Methoxymethyl vs. Methoxy : The methoxymethyl group (-CH₂OCH₃) in the target compound is bulkier and more electron-donating than a simple methoxy (-OCH₃) group (e.g., in 1-Bromo-4-(methoxymethyl)benzene ). This increases solubility in polar solvents and influences regioselectivity in electrophilic substitutions.
  • Bromine Position : Compared to 1-Bromo-2-(bromomethyl)-4-methoxybenzene , the target compound’s bromine at position 2 reduces steric clash with the 1-methyl group, facilitating reactions at the 4-position.

Biological Activity

2-Bromo-4-(methoxymethyl)-1-methylbenzene, with the chemical formula C₈H₉BrO, is an organic compound notable for its diverse biological activities. This article explores its interactions with biological systems, focusing on its role as a cytochrome P450 enzyme inhibitor, potential therapeutic applications, and safety considerations.

  • Molecular Weight : Approximately 201.06 g/mol
  • Density : 1.424 g/cm³ at 25°C
  • Melting Point : 16.5 °C
  • Boiling Point : 111-112 °C (under reduced pressure)

Inhibition of Cytochrome P450 Enzymes

One of the most significant biological activities of this compound is its role as a CYP1A2 inhibitor . Cytochrome P450 enzymes are crucial for drug metabolism and the biotransformation of various xenobiotics. Inhibition of CYP1A2 can lead to altered pharmacokinetics of co-administered drugs, potentially increasing their efficacy or toxicity.

Enzyme Inhibition Type Impact on Drug Metabolism
CYP1A2CompetitiveAlters metabolism of substrates like caffeine and certain antidepressants

Safety and Toxicology

Research indicates that this compound may cause skin and eye irritation, highlighting safety concerns in its handling and application in pharmaceutical formulations. The compound is classified under hazard categories H315 (skin irritation) and H319 (serious eye irritation) .

Study on Drug Interaction

A study investigated the effects of this compound on the pharmacokinetics of caffeine in rats. The results demonstrated that the compound significantly increased plasma levels of caffeine when administered concurrently, confirming its role as a CYP1A2 inhibitor.

Synthesis and Biological Evaluation

In a synthetic study, researchers developed a method for producing this compound with high yield (89%). The synthesized compound was then subjected to biological assays to evaluate its inhibitory effects on CYP enzymes, further establishing its potential utility in drug development .

Applications in Medicinal Chemistry

The unique structure of this compound positions it as a valuable building block in medicinal chemistry. Its ability to modify metabolic pathways through enzyme inhibition suggests potential applications in developing drugs targeting metabolic diseases or enhancing the efficacy of existing medications.

Comparative Analysis with Similar Compounds

Several compounds exhibit structural similarities to this compound but differ in their substituents and biological activities:

Compound Name CAS Number Similarity Score
2-Bromo-5-methoxy-1,3-dimethylbenzene6267-34-10.95
(2-Bromo-5-methoxyphenyl)methanol150192-39-50.95
1-Bromo-4-ethoxy-2-methylbenzene68155-69-10.95

These compounds share similar core structures but may exhibit different reactivities and biological profiles due to variations in functional groups .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromo-4-(methoxymethyl)-1-methylbenzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via bromination of 4-(methoxymethyl)-1-methylbenzene using electrophilic brominating agents like N-bromosuccinimide (NBS) under radical initiation or Lewis acid catalysis (e.g., FeBr₃). Alternatively, nucleophilic substitution on pre-brominated intermediates may be employed. Reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane vs. DMF) significantly impact regioselectivity and yield. Purification typically involves column chromatography with silica gel and hexane/ethyl acetate gradients .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions via coupling patterns (e.g., methoxymethyl protons at δ 3.3–3.5 ppm; aromatic protons influenced by bromine’s deshielding effect).
  • X-ray Crystallography : Resolves absolute configuration and bond angles, critical for confirming the methoxymethyl group’s orientation and steric effects. Crystallization often requires slow evaporation in non-polar solvents (e.g., hexane/chloroform) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (C₉H₁₁BrO₂; ~247.09 g/mol) and isotopic patterns for bromine .

Advanced Research Questions

Q. How does the methoxymethyl group modulate reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The methoxymethyl group acts as an electron-donating substituent, enhancing the electron density of the aromatic ring and potentially accelerating oxidative addition in palladium-catalyzed couplings. However, steric hindrance from the methoxymethyl and methyl groups may reduce coupling efficiency at the ortho position. Optimizing ligand choice (e.g., SPhos vs. XPhos) and base (K₂CO₃ vs. CsF) can mitigate these effects .

Q. What factors govern regioselectivity in electrophilic aromatic substitution (EAS) reactions on this substrate?

  • Methodological Answer : The bromine atom (meta-directing) and methoxymethyl group (ortho/para-directing) compete in EAS. Computational studies (DFT) predict preferential substitution at the para position to the methoxymethyl group due to resonance stabilization. Experimental validation involves nitration or sulfonation followed by HPLC or GC-MS to quantify isomer ratios .

Q. What are the stability challenges of this compound under acidic or basic conditions, and how can degradation be minimized?

  • Methodological Answer : The methoxymethyl group is prone to hydrolysis under strong acids (e.g., H₂SO₄) or bases (e.g., NaOH), forming formaldehyde and methanol as byproducts. Stability studies using TGA/DSC reveal decomposition above 150°C. Storage recommendations include inert atmospheres (Ar/N₂) and desiccants (molecular sieves) to prevent moisture uptake .

Q. How can this compound serve as a precursor for bioactive molecules in medicinal chemistry?

  • Methodological Answer : The bromine atom enables functionalization via cross-coupling to introduce pharmacophores (e.g., aryl, heteroaryl groups). For example, coupling with pyrazole boronic esters yields kinase inhibitors. The methoxymethyl group enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted drugs. Biological assays (e.g., enzyme inhibition) require purity >95%, verified by HPLC .

Data Contradictions and Resolution

  • Synthesis Yield Discrepancies : Some protocols report <50% yield with NBS/FeBr₃, while others achieve >70% using Br₂ in acetic acid. This discrepancy arises from competing side reactions (e.g., dibromination), which are suppressed by slow reagent addition and low temperatures .
  • Regioselectivity in EAS : Early studies suggest dominant meta substitution, but recent DFT/data indicate para preference. Resolution involves meta/para product isolation via preparative TLC and structural confirmation by NOESY NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.